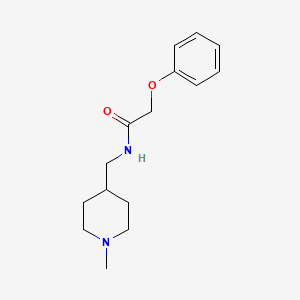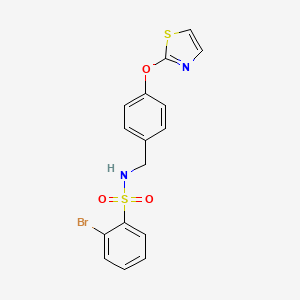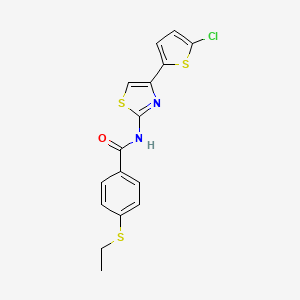
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with benzamide, thiophene, and thiazole moieties have been synthesized and evaluated for their potential as biological agents, such as inhibitors of stearoyl-CoA desaturase-1 , antibacterial agents , and insecticidal compounds .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide , or the dehydrosulfurization reaction used to obtain a derivative of 1,3,4-thiadiazole . These methods suggest that the synthesis of "N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide" would likely involve similar strategies, utilizing key functional groups to build the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including UV-Vis, IR, 1H- and 13C-NMR spectroscopy, and X-ray diffraction studies . These techniques would be essential in confirming the structure of "N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide" as well, ensuring that the synthesis has yielded the correct compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored to some extent. For instance, the reactivity of the cyanomethylene functionality in 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide was exploited to construct new heterocycles . This suggests that the ethylthio group in the compound of interest might also offer a site for further chemical transformations, potentially leading to the synthesis of novel derivatives with enhanced biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their practical application. While the provided papers do not directly discuss these properties for the compound , the studies of similar compounds provide a basis for predicting that "N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide" would have properties suitable for biological assays, as indicated by the successful evaluation of related compounds in various biological tests .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Methods : Research has explored the synthesis of related thiazole and benzothiazole derivatives, emphasizing methods to achieve high yields and specific molecular structures. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate showcases a method for cyclization of thioamide with 2-chloroacetoacetate, highlighting the chemical versatility of thiazole compounds (Tang Li-jua, 2015).
- Chemical Reactivity and Modifications : Studies have also focused on the reactivity of thiazole compounds towards different chemical treatments. For example, the facile ring closure of 5-amino-2-(ethylthio)thiazole-4-carboxamide to form 2-ethylthiothiazolo[5,4-d]pyrimidin-7(6H)-one demonstrates the potential for creating diverse molecular structures with varied biological activities (K. El-bayouki & W. Basyouni, 1988).
Potential Applications
- Anticancer Activity : The development and evaluation of thiazole derivatives for anticancer activity is a significant area of interest. Research into N-(4-substituted-thiazolyl)oxamic acid derivatives and their potent antiallergy effects in animal models hint at the broader therapeutic potential of thiazole compounds, including possible anticancer applications (K. D. Hargrave, F. K. Hess, & J. T. Oliver, 1983).
- Antimicrobial Agents : The synthesis of 2-phenylamino-thiazole derivatives has shown promising antimicrobial properties, offering insights into the potential use of such compounds in fighting bacterial and fungal infections. This area of research demonstrates the adaptability of thiazole derivatives in addressing a range of microbial threats (D. Bikobo, D. Vodnar, A. Stana, et al., 2017).
Eigenschaften
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS3/c1-2-21-11-5-3-10(4-6-11)15(20)19-16-18-12(9-22-16)13-7-8-14(17)23-13/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOYGYODOVGZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-(ethylthio)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

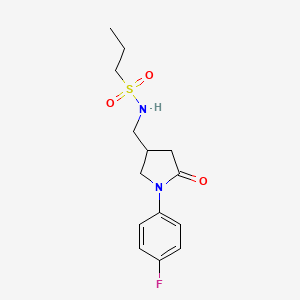
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2552160.png)
![3-Methyl-6-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2552161.png)
![methyl (2E)-3-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-2-acetamidoprop-2-enoate](/img/structure/B2552163.png)

![1-(2-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2552169.png)
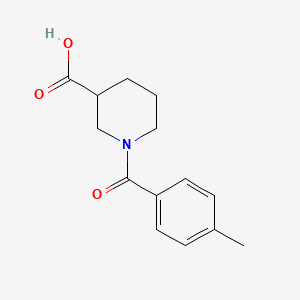
![6-Tert-butyl-2-[1-(oxan-3-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2552172.png)
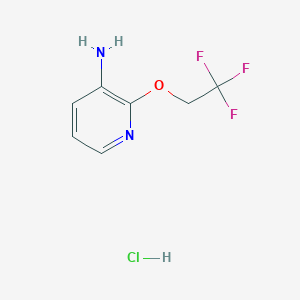
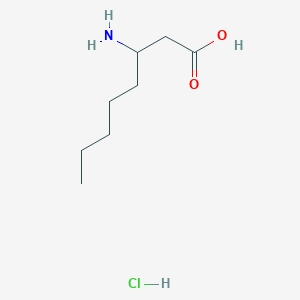
![3-(Phenylmethylidene)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2552175.png)

